molecular formula C9H7FN2S B8720549 3-Fluoro-5-(1,3-thiazol-5-yl)aniline

3-Fluoro-5-(1,3-thiazol-5-yl)aniline

Cat. No. B8720549
M. Wt: 194.23 g/mol
InChI Key: MJQUZNTZKYHTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(1,3-thiazol-5-yl)aniline is a useful research compound. Its molecular formula is C9H7FN2S and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-(1,3-thiazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(1,3-thiazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluoro-5-(1,3-thiazol-5-yl)aniline

Molecular Formula

C9H7FN2S

Molecular Weight

194.23 g/mol

IUPAC Name

3-fluoro-5-(1,3-thiazol-5-yl)aniline

InChI

InChI=1S/C9H7FN2S/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H,11H2

InChI Key

MJQUZNTZKYHTGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)F)C2=CN=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Step 1 (2.66 g, 11.22 mmol), 2-bromo-1,4-thiazole (1.003 mL, 11.22 mmol), Pd2(dba)3 (0.514 g, 0.561 mmol), X-phos (0.535 g, 1.122 mmol), and cesium carbonate (7.31 g, 22.44 mmol) were added to a dry flask. Degassed with argon, then added dioxane (25 mL) and water (2.5 mL). The reaction mixture was degassed with argon for five minutes, and then heated to 95° C. After 16 hours, the reaction mixture was cooled, diluted with ethyl acetate, filtered through celite, and concentrated. The residue was purified by column chromatography on silica gel, eluting with ethyl acetate and hexanes to afford 3-fluoro-5-(1,3-thiazol-5-yl)aniline (2.27 g, 9.49 mmol, 85%). MS ESI: [M+H]+ m/z 195.1.
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
1.003 mL
Type
reactant
Reaction Step One
Quantity
0.535 g
Type
reactant
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step One
Quantity
0.514 g
Type
catalyst
Reaction Step One

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